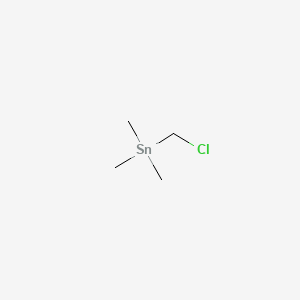
Yttrium tris(2-methylprop-2-enoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium tris(2-methylprop-2-enoate) is a coordination compound where yttrium is bonded to three 2-methylprop-2-enoate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Yttrium tris(2-methylprop-2-enoate) can be synthesized through the reaction of yttrium chloride with 2-methylprop-2-enoic acid in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Yttrium tris(2-methylprop-2-enoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide.
Substitution: Ligands can be substituted with other carboxylates or similar ligands.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Requires the presence of other carboxylate ligands and may involve heating or the use of catalysts.
Major Products
Oxidation: Yttrium oxide (Y₂O₃).
Substitution: Various yttrium carboxylates depending on the substituting ligand.
Aplicaciones Científicas De Investigación
Yttrium tris(2-methylprop-2-enoate) has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials, including polymers and composites.
Catalysis: Acts as a catalyst in various organic reactions.
Biomedical Applications: Potential use in drug delivery systems and medical imaging.
Mecanismo De Acción
The mechanism of action of yttrium tris(2-methylprop-2-enoate) in catalysis involves the coordination of the yttrium center with reactants, facilitating various chemical transformations. The molecular targets and pathways depend on the specific reaction and application but generally involve the activation of substrates through coordination to the yttrium center .
Comparación Con Compuestos Similares
Similar Compounds
Yttrium tris(acetate): Similar coordination compound with acetate ligands.
Yttrium tris(propionate): Another similar compound with propionate ligands.
Uniqueness
Yttrium tris(2-methylprop-2-enoate) is unique due to the presence of 2-methylprop-2-enoate ligands, which can impart different reactivity and properties compared to other yttrium carboxylates. This uniqueness can be leveraged in specific applications where the steric and electronic properties of the 2-methylprop-2-enoate ligands are advantageous .
Propiedades
Número CAS |
79718-33-5 |
|---|---|
Fórmula molecular |
C12H18O6Y |
Peso molecular |
347.17 g/mol |
Nombre IUPAC |
2-methylprop-2-enoic acid;yttrium |
InChI |
InChI=1S/3C4H6O2.Y/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6); |
Clave InChI |
GAXPAUUWDGZZTG-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Y+3] |
SMILES canónico |
CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Y] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]-](/img/structure/B1610841.png)










![1-Azabicyclo[2.2.1]heptane](/img/structure/B1610859.png)

